molecular formula C12H10O4 B186948 3-acetyl-7-methoxy-2H-chromen-2-one CAS No. 64267-19-2

3-acetyl-7-methoxy-2H-chromen-2-one

Cat. No. B186948
CAS RN: 64267-19-2
M. Wt: 218.2 g/mol
InChI Key: HJRFKKRMCGZIOA-UHFFFAOYSA-N
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Patent
US04147552

Procedure details

A mixture of 15.2 g 2-hydroxy-4-methoxybenzaldehyde and 13.5 g ethyl acetoacetate was warmed on a hot plate until solution was attained. Thirty drops of piperidine were added and the reaction mixture continued to be heated gently. After several minutes the reaction mixture solidified. After cooling, the product was recrystallized from a mixture of alcohol and acetonitrile. Yield 20 g.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[C:12](OCC)(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15]>N1CCCCC1>[C:14]([C:13]1[C:12](=[O:17])[O:1][C:2]2[C:3]([CH:4]=1)=[CH:6][CH:7]=[C:8]([O:10][CH3:11])[CH:9]=2)(=[O:15])[CH3:16]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)OC
Name
Quantity
13.5 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed on a hot plate until solution
TEMPERATURE
Type
TEMPERATURE
Details
to be heated gently
WAIT
Type
WAIT
Details
After several minutes the reaction mixture solidified
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the product was recrystallized from a mixture of alcohol and acetonitrile

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1C(OC2=CC(=CC=C2C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.